Methyldiphenylphosphine

Catalog No.
S1505864
CAS No.
1486-28-8
M.F
C13H13P
M. Wt
200.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyldiphenylphosphine

CAS Number

1486-28-8

Product Name

Methyldiphenylphosphine

IUPAC Name

methyl(diphenyl)phosphane

Molecular Formula

C13H13P

Molecular Weight

200.22 g/mol

InChI

InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

UJNZOIKQAUQOCN-UHFFFAOYSA-N

SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Methyldiphenylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyldiphenylphosphine (PMePh2) is a liquid tertiary phosphine ligand extensively utilized in transition metal catalysis, continuous-flow synthesis, and materials science. Occupying an intermediate position between trialkylphosphines and triarylphosphines, it provides a balanced steric and electronic profile characterized by a Tolman cone angle of 136° and a Tolman electronic parameter (TEP) of 2067.0 cm⁻¹. As a stable liquid at room temperature (boiling point 120–122 °C at 1.5 mmHg), it offers distinct handling advantages over solid or highly volatile analogs, allowing for precise volumetric dosing in automated and continuous manufacturing environments [1].

Substituting methyldiphenylphosphine with the industry-standard triphenylphosphine (PPh3) or trimethylphosphine (PMe3) frequently leads to process failures. PPh3 is a solid with a larger cone angle (145°) and weaker σ-donation (TEP = 2068.9 cm⁻¹), which can cause steric congestion in cross-coupling reactions and fails to stabilize certain low-valent metal centers. Conversely, while PMe3 provides stronger electron donation, its extreme volatility (bp 38 °C) and flammability pose severe safety and handling bottlenecks, precluding simple syringe-based dosing. Furthermore, in materials science, substituting PMePh2 with PPh3 during nickel nanocrystal synthesis fundamentally alters the product from pure metallic nickel to nickel phosphide due to crossing a critical TEP threshold [1].

Phase-Control in Nanocrystal Synthesis via TEP Threshold

The Tolman Electronic Parameter (TEP) of the phosphine ligand strictly dictates the composition of nickel-based nanocrystals. Ligands with a TEP below 2068 cm⁻¹, such as methyldiphenylphosphine (TEP = 2067.0 cm⁻¹), yield pure metallic nickel nanocrystals. In contrast, substituting with triphenylphosphine (TEP = 2068.9 cm⁻¹) crosses this threshold, resulting in the formation of nickel phosphide (Ni5P2) nanocrystals instead of pure metal[1].

Evidence DimensionNanocrystal Phase Composition vs. Ligand TEP
Target Compound DataPMePh2 (TEP = 2067.0 cm⁻¹): Yields pure metallic Ni nanocrystals
Comparator Or BaselinePPh3 (TEP = 2068.9 cm⁻¹): Yields nickel phosphide (Ni5P2) nanocrystals
Quantified DifferenceA 1.9 cm⁻¹ difference in TEP completely shifts the material phase from metal to phosphide.
ConditionsColloidal synthesis using anhydrous nickel(II) chloride and oleylamine.

Buyers synthesizing phase-pure metallic nanomaterials must strictly procure phosphines below the 2068 cm⁻¹ TEP threshold to prevent unwanted phosphide contamination.

Steric Optimization for Transition Metal Catalysis

Methyldiphenylphosphine provides an optimized steric environment for transition metal catalysis, featuring a Tolman cone angle of 136°. This is significantly less hindered than triphenylphosphine (145°), facilitating easier substrate access and faster oxidative addition in sterically congested cross-coupling reactions. At the same time, it avoids the extreme lack of steric protection seen in trimethylphosphine (118°), which can lead to catalyst deactivation or off-target reactivity[1].

Evidence DimensionTolman Cone Angle
Target Compound DataPMePh2: 136°
Comparator Or BaselinePPh3: 145° | PMe3: 118°
Quantified Difference9° smaller cone angle than PPh3; 18° larger than PMe3.
ConditionsStandard steric parameter modeling based on Ni(CO)3L complexes.

Procuring PMePh2 allows chemists to fine-tune catalyst coordination spheres when PPh3 is too bulky and PMe3 is too small.

Processability and Volumetric Dosing in Automated Synthesis

The physical state of methyldiphenylphosphine fundamentally differentiates it in process chemistry. As a stable liquid with a high boiling point (284 °C at atmospheric pressure; 120–122 °C at 1.5 mmHg), it can be dispensed neat via syringe pumps. This eliminates the solubility bottlenecks and line-clogging risks associated with solid triphenylphosphine (mp 80 °C), while avoiding the severe volatility and flammability hazards of liquid trimethylphosphine (bp 38 °C).

Evidence DimensionPhysical State and Boiling Point
Target Compound DataPMePh2: Liquid, bp ~284 °C (atm)
Comparator Or BaselinePPh3: Solid, mp ~80 °C | PMe3: Liquid, bp ~38 °C
Quantified DifferenceLiquid state vs. solid (PPh3); ~246 °C higher boiling point than PMe3.
ConditionsStandard laboratory handling and automated syringe pump dosing.

Essential for procurement in automated high-throughput screening and continuous flow manufacturing where solid handling or high vapor pressure causes system failures.

Automated and Continuous Flow Catalysis

Because methyldiphenylphosphine is a high-boiling liquid, it is the ideal ligand choice for continuous flow reactors and automated high-throughput screening platforms. It allows for precise, neat volumetric dosing via syringe pumps, avoiding the solubility limits and line-clogging issues of solid PPh3, as well as the volatility risks of PMe3 .

Phase-Controlled Synthesis of Metallic Nanocrystals

In materials science, PMePh2 is specifically procured to synthesize pure metallic nickel nanocrystals. Its specific Tolman Electronic Parameter (2067.0 cm⁻¹) falls safely below the critical 2068 cm⁻¹ threshold, ensuring the product does not convert into nickel phosphide—a failure mode guaranteed when using PPh3[1].

Sterically Congested Cross-Coupling Reactions

PMePh2 is highly effective in Buchwald-Hartwig, Suzuki, and Stille cross-coupling reactions where the substrate is sterically hindered. Its 136° cone angle provides sufficient space for oxidative addition while maintaining enough electron density to stabilize the catalytic intermediate, outperforming the bulkier PPh3 [2].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1486-28-8

Wikipedia

Diphenylmethylphosphine

Dates

Last modified: 08-15-2023

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